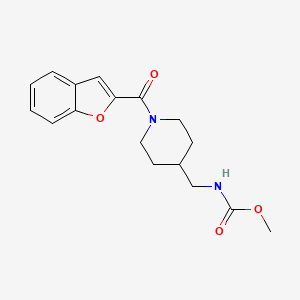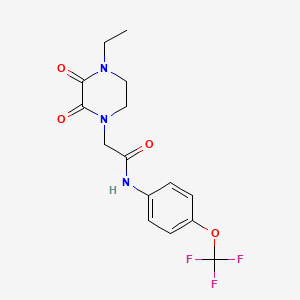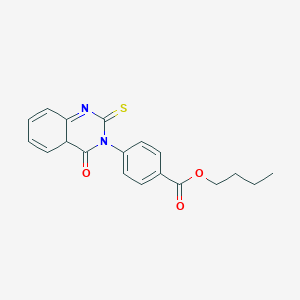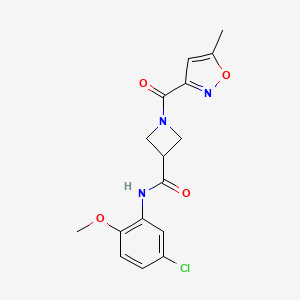
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a 1H-indole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms . The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The 1H-indole ring is a fused ring system containing a benzene ring and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,3-triazole and azetidine rings likely contribute to the rigidity of the molecule, while the 1H-indole ring may contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the 1,2,3-triazole ring is known to participate in various chemical reactions including N-alkylation, N-arylation, and Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could enhance the compound’s stability and solubility .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A key application of triazole and azetidine-containing compounds is in organic synthesis and catalysis, particularly in the development of novel synthesis pathways and catalytic processes. For instance, the synthesis of novel benzofuran based 1,2,3-triazoles using click chemistry approaches demonstrated significant antimicrobial activity, showcasing the utility of triazole-based compounds in creating biologically active molecules (Sunitha et al., 2017). Additionally, the creation of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure emphasizes the role of triazole derivatives in facilitating efficient and selective chemical reactions (Ozcubukcu et al., 2009).
Antimicrobial and Anticancer Agents
Compounds containing triazole and azetidine moieties have shown potential as antimicrobial and anticancer agents. The synthesis and biological evaluation of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids revealed potent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of such compounds (Battula et al., 2017). This suggests that the compound of interest may also have applications in the development of new anticancer therapies.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wake cycles, feeding behavior, and energy homeostasis .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds specifically to both types of orexin receptors, inhibiting the action of orexins, also known as hypocretins, which are neuropeptides that promote wakefulness .
Biochemical Pathways
The compound’s action on orexin receptors affects the orexinergic system , which plays a crucial role in the regulation of sleep-wake cycles . By inhibiting the action of orexins, the compound can reduce wakefulness and promote sleep .
Result of Action
By inhibiting the action of orexins, the compound can reduce wakefulness and promote sleep . This makes it potentially useful for treating conditions such as insomnia .
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(18-13(10)7-12)15(21)19-8-11(9-19)20-16-4-5-17-20/h2-7,11,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMCNQDZOYGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)
![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)
![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)



![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)
![2-(4-chlorophenoxy)-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2867248.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)


![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)